molecular formula C21H24N4O5 B11287664 Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-nitrobenzoyl)amino]benzoate

Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-nitrobenzoyl)amino]benzoate

Cat. No.: B11287664
M. Wt: 412.4 g/mol
InChI Key: OFBHQIUKAYGLCS-UHFFFAOYSA-N
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Description

Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-nitrobenzoyl)amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a piperazine ring, which is further substituted with an ethyl group and a nitrobenzoyl moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it a candidate for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-nitrobenzoyl)amino]benzoate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the alkylation of piperazine with ethyl bromide to form 4-ethylpiperazine.

    Nitration of Benzoic Acid: Benzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-nitrobenzoic acid.

    Amidation Reaction: The 2-nitrobenzoic acid is then converted to its corresponding acid chloride using thionyl chloride. This acid chloride reacts with the piperazine derivative to form the amide linkage.

    Esterification: Finally, the carboxylic acid group of the benzoic acid derivative is esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be critical to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The ethyl group on the piperazine ring can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Reduction: Hydrolysis using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Amino Derivative: Formed from the reduction of the nitro group.

    Carboxylic Acid: Formed from the hydrolysis of the ester group.

    Substituted Piperazine Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes, which could be useful in drug development.

    Receptor Binding: Its structure allows it to interact with biological receptors, making it a candidate for pharmacological studies.

Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for developing new therapeutic agents, particularly in the treatment of neurological disorders.

    Diagnostic Tools: It can be used in the development of diagnostic assays for detecting specific biomolecules.

Industry

    Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

    Agriculture: It may be explored for its potential use in developing new agrochemicals.

Mechanism of Action

The mechanism by which Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-nitrobenzoyl)amino]benzoate exerts its effects depends on its interaction with molecular targets. The nitrobenzoyl moiety can participate in electron transfer reactions, while the piperazine ring can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-methylpiperazin-1-yl)-3-[(2-nitrobenzoyl)amino]benzoate
  • Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(2-nitrobenzoyl)amino]benzoate
  • Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-chlorobenzoyl)amino]benzoate

Uniqueness

Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-nitrobenzoyl)amino]benzoate is unique due to the specific combination of functional groups it possesses. The presence of both a nitro group and a piperazine ring allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C21H24N4O5

Molecular Weight

412.4 g/mol

IUPAC Name

methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C21H24N4O5/c1-3-23-10-12-24(13-11-23)19-9-8-15(21(27)30-2)14-17(19)22-20(26)16-6-4-5-7-18(16)25(28)29/h4-9,14H,3,10-13H2,1-2H3,(H,22,26)

InChI Key

OFBHQIUKAYGLCS-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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